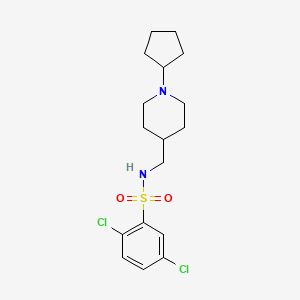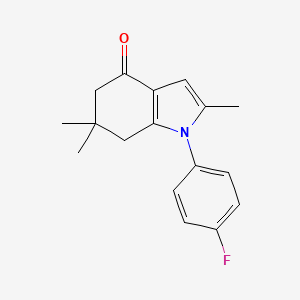
1-(4-Fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-Fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one" is a fluorinated organic molecule that is structurally related to various compounds studied for their chemical and physical properties. While the exact compound is not directly mentioned in the provided papers, related compounds with fluorophenyl groups and similar structural motifs have been synthesized and analyzed, indicating the relevance of such structures in chemical research and potential applications in fields like drug discovery due to the unique properties imparted by the fluorine atom .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the reaction of fluorinated building blocks with other organic moieties. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared using 4-fluorobenzoyl isothiocyanate and fluoroanilines . Similarly, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was synthesized through substitution and hydrolysis reactions . These methods could potentially be adapted for the synthesis of "1-(4-Fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by X-ray diffraction, NMR, and vibrational spectroscopy techniques. For example, the crystal structure of 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one was determined by X-ray diffraction, revealing that the unsaturated keto group is not strictly planar . Charge density studies of related compounds have shown weak intermolecular interactions such as C-H...O, C-H...pi, and pi...pi interactions, along with unusual C-F...F-C contacts . These findings suggest that "1-(4-Fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one" would also exhibit interesting structural features due to the presence of the fluorophenyl group.
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions, often influenced by the electronegative fluorine atom. The presence of the fluorine atom can lead to unique reactivity patterns, such as the formation of hydrogen bonds and the ability to undergo nucleophilic and electrophilic attacks at specific sites on the molecule . The fluorine atom can also impact the molecule's ability to form complexes with metals, as seen in the study of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its cadmium(II) complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct due to the influence of the fluorine atom. For instance, the crystal packing and conformational properties of synthesized thioureas were analyzed, showing that molecules are connected by intermolecular hydrogen bonds to form dimers . The thermal stability and resistance to hydrolysis of fluorinated reagents, such as phenylsulfur trifluorides, have been highlighted, demonstrating the robustness of fluorinated compounds . These properties are crucial for the potential application of such compounds in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Chemical Synthesis and Pharmacological Activity
1-(4-Fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has been explored in the synthesis of various aromatic analogues for potential chemopreventive agents in treating epithelial cancers and skin diseases such as psoriasis and cystic acne. Its derivatives have shown activity in reversing keratinization and inhibiting tumor promoters (Dawson et al., 1983).
Charge Density Studies and Weak Interactions
Charge density studies of crystalline 1-(4-Fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one revealed insights into weak intermolecular interactions like C-H...O, C-H...pi, and pi...pi. These interactions play a significant role in the crystal lattice structure and provide understanding in the hierarchy of weak interactions (Chopra et al., 2006).
Synthesis and Analytical Characterizations
The compound has been a subject in the synthesis and characterization of various research chemicals, particularly for its utility in NMDA receptor antagonism and dissociative effects. This research is crucial in understanding the chemical's structural and pharmacological properties (Dybek et al., 2019).
Crystal Structure Analysis
1-(4-Fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has been utilized in crystal structure analysis, contributing to the understanding of molecular configurations and non-covalent interactions that influence crystal packing (Shashi et al., 2020).
Inhibiting Ortho Deprotonation
Research involving 1-(4-Fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has provided insights into the mechanisms of ortho deprotonation in fluorinated compounds. This understanding is critical in the field of organic chemistry for the development of more efficient synthetic pathways (Heiss et al., 2007).
特性
IUPAC Name |
1-(4-fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHCPYKCFHECID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)F)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)
![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3010137.png)
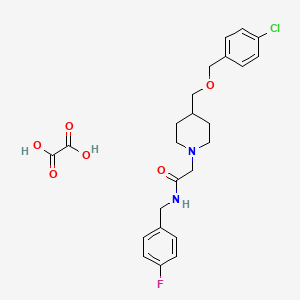
![N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3010140.png)
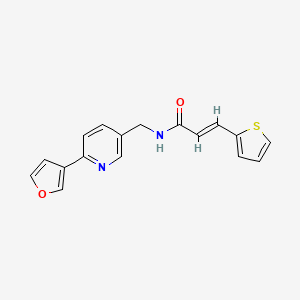
![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)
![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)

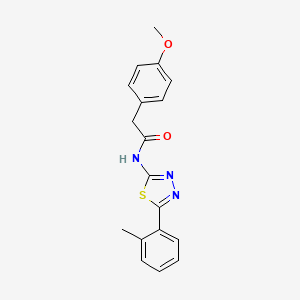
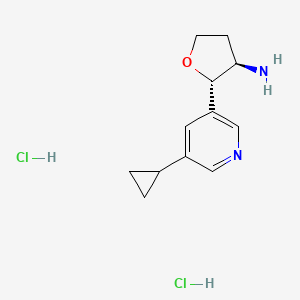


![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)
